molecular formula C25H23N3O3 B612157 Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate CAS No. 1374601-40-7

Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B612157
M. Wt: 413.47
InChI Key: UCGWYCMPZXDHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate” is a compound with the molecular formula C25H23N3O3 . It is a benzimidazole derivative .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring, which is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate” include a molecular mass of 413.468 g·mol−1, a heat of formation of -140.9 ± 16.7 kJ·mol−1, a dipole moment of 5.83 ± 1.08 D, a volume of 497.29 Å3, and a surface area of 411.46 Å2 .

Scientific Research Applications

  • Crystal and Molecular Structures : A related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was studied for its crystal and molecular structures. It was initially obtained as a side product during the synthesis of an antitubercular agent (Richter et al., 2023).

  • Antimicrobial Agents : Benzimidazole derivatives, such as 2-aryl-ethyl-1H-benzo[d]imidazole-5-carboxylate, were synthesized and evaluated for antimicrobial activities. These compounds showed potential as antimicrobial agents, including anti-tubercular activity against Mycobacterium tuberculosis (Shruthi et al., 2016).

  • Anti-Breast Cancer Agents : A study on substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters demonstrated significant antiproliferative effects against breast cancer cell lines. These compounds were identified as potential candidates for breast cancer therapeutics (Karthikeyan et al., 2017).

  • Antitubercular Activity : Novel 1H-benzo[d]imidazole derivatives exhibited excellent tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis strains, suggesting their potential as selective anti-tubercular agents (Gobis et al., 2015).

  • Anticancer Studies : Ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate showed promising anticancer activity against human melanoma cancer cell lines, indicating its potential as an anticancer agent (Kumar et al., 2020).

  • Antileukemic Activity : The rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate was developed for its potent antileukemic activity, demonstrating a potential role in antileukemic treatments (Jagadeesha et al., 2023).

  • Antimicrobial Studies : Novel fused heterocyclic compounds based on imidazole derivatives, including 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide, were synthesized and showed significant antimicrobial activity (Khairwar et al., 2021).

  • Corrosion Inhibition : Benzimidazole bearing 1, 3, 4-oxadiazoles demonstrated potential as corrosion inhibitors for mild steel in sulphuric acid, showcasing an application in materials science (Ammal et al., 2018).

  • Novel Isoxazole Derivatives : The conformational restriction of a type II FMS inhibitor led to the discovery of benzimidazole isoxazole derivatives as selective FLT3 inhibitors, indicating their role in cancer treatment (Im et al., 2019).

Future Directions

The development of imidazole and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that “Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate” and similar compounds could be further explored for their potential therapeutic applications.

properties

IUPAC Name

methyl 2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-31-24(30)20-14-15-22-21(17-20)26-25(27-23(29)19-12-6-3-7-13-19)28(22)16-8-11-18-9-4-2-5-10-18/h2-7,9-10,12-15,17H,8,11,16H2,1H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGWYCMPZXDHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate

CAS RN

1374601-40-7
Record name 1374601-40-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.